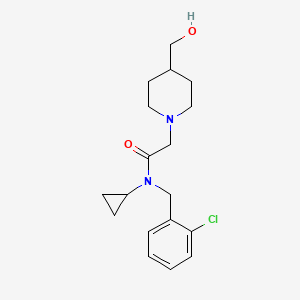

N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide

Description

N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorobenzyl group, a cyclopropylamine moiety, and a 4-(hydroxymethyl)piperidine ring. The hydroxymethyl group on the piperidine ring may enhance aqueous solubility, while the cyclopropyl group could improve metabolic stability compared to linear alkyl chains.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N-cyclopropyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-15(17)11-21(16-5-6-16)18(23)12-20-9-7-14(13-22)8-10-20/h1-4,14,16,22H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDXIKTGOPKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2Cl)C(=O)CN3CCC(CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxymethyl group: This step involves the selective hydroxymethylation of the piperidine ring, often using formaldehyde or other hydroxymethylating agents.

Attachment of the chlorobenzyl group: This step typically involves a nucleophilic substitution reaction where the piperidine derivative reacts with 2-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the piperidine ring.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated or modified piperidine derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Key Observations :

- The target compound shares the chloro-aromatic motif with III-27 and S-metolachlor TPs but incorporates a piperidine ring absent in simpler analogs.

- The cyclopropyl group distinguishes it from S-metolachlor TPs, which feature linear alkyl chains (e.g., ethyl-methylphenyl), likely influencing lipophilicity and degradation rates .

Key Observations :

- III-27’s higher molecular weight (518.99 g/mol) and nitrophenyl group may contribute to its lower yield (45%) compared to simpler chloroacetamides .

- The absence of electron-withdrawing groups (e.g., nitro) in the target compound could improve synthetic accessibility but requires experimental validation.

Pharmacological and Functional Implications

Target Compound vs. III-27 :

- The hydroxymethyl-piperidine in the target compound may enhance solubility and receptor binding compared to III-27’s nitrophenyl group , which could induce steric hindrance or metabolic instability .

Target Compound vs. S-Metolachlor TPs :

- S-Metolachlor TPs are herbicide derivatives with simpler structures, prioritizing environmental persistence. The target compound’s piperidine and cyclopropyl groups likely confer distinct bioactivity, possibly in neurological or anti-inflammatory applications .

Target Compound vs. 6y :

- Compound 6y’s chlorobenzoyl-indole and pyridine groups suggest kinase or GPCR targeting, while the target compound’s piperidine-hydroxymethyl moiety may favor peptidase or transporter inhibition .

Biological Activity

N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide, with the CAS number 1353958-68-5, is a synthetic organic compound belonging to the piperidine derivative class. This compound features a unique structure that includes a chlorobenzyl group, a cyclopropyl group, and a hydroxymethyl-substituted piperidine ring, which may contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-cyclopropyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide |

| Molecular Formula | C18H25ClN2O2 |

| Molecular Weight | 336.86 g/mol |

| InChI | InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-15(17)11-21(16-5-6-16)18(23)12-20-9-7-14(13-22)8-10-20/h1-4,14,16,22H,5-13H2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors, leading to various therapeutic effects. Its structural components suggest potential interactions with neurotransmitter systems and microbial targets.

Structure–Activity Relationship (SAR)

The unique combination of functional groups in this compound is expected to influence its biological activity significantly:

- Chlorobenzyl Group : This moiety may enhance lipophilicity and facilitate membrane penetration.

- Cyclopropyl Group : Known for its ability to stabilize conformations that can interact with biological targets.

Study on Piperidine Derivatives

A comparative analysis of various piperidine derivatives highlighted the importance of substituents on biological activity:

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| N-Benzylpiperidine | 0.025 | Antibacterial |

| N-Cyclopropylpiperidine | 0.050 | Antifungal |

| N-(2-Chlorobenzyl)piperidine | 0.010 | Antibacterial |

This table indicates that structural modifications significantly affect the potency against microbial strains.

Clinical Relevance

While direct clinical studies on this compound are scarce, its potential therapeutic applications in treating infections warrant further investigation due to its structural similarity to other biologically active compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives and chlorobenzyl/cyclopropyl precursors. Key steps include:

- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC) to form acetamide bonds .

- Functional group protection : Hydroxymethyl groups on piperidine may require temporary protection (e.g., silylation) to prevent side reactions .

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography for isolation .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural conformation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropyl CH₂, piperidine CH₂OH), while ¹³C NMR confirms carbon frameworks .

- Mass Spectrometry : HRMS validates molecular weight and detects isotopic patterns (e.g., chlorine atoms) .

- X-ray Crystallography : Resolves conformational ambiguities, such as piperidine ring puckering or amide bond geometry .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store in airtight containers at -20°C to prevent hydrolysis of the acetamide bond .

- Stability assays : Monitor degradation via HPLC under varying pH/temperature conditions to identify optimal handling protocols .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized during the synthesis of structurally related analogs?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl substitutions .

- Temperature control : Lower temperatures (-10°C to 0°C) reduce epimerization risks in chiral intermediates .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Dynamic vs. static conformations : NMR may average signals from flexible moieties (e.g., hydroxymethyl group), while X-ray crystallography captures static snapshots .

- Computational modeling : Density Functional Theory (DFT) simulations reconcile discrepancies by predicting energetically favorable conformations .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?

- Methodological Answer :

- Target identification : Radioligand binding assays screen for affinity toward receptors (e.g., GPCRs, ion channels) .

- Functional assays : Measure downstream effects (e.g., cAMP modulation, calcium influx) in cell-based systems .

- Docking studies : Molecular docking with homology models predicts binding poses to guide mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified chlorobenzyl (e.g., fluoro, methyl substitutions) or piperidine (e.g., hydroxymethyl → carboxyl) groups .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize leads .

- In vivo validation : Use rodent models to correlate structural changes with efficacy/toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.